Technical Guide: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4)
Technical Guide: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4)
[1]
Executive Summary
6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4) is a pivotal bicyclic intermediate used extensively in the synthesis of central nervous system (CNS) agents, particularly melatonin receptor agonists . As a structural analog of the melatonin indole core, the 6-methoxyindane scaffold offers improved metabolic stability and bioavailability profile for drug candidates targeting MT1 and MT2 receptors.
This guide provides a comprehensive technical analysis of the compound's synthesis, mechanistic pathways, and downstream applications.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and structural insights.
Part 1: Chemical Identity & Physicochemical Profile
| Property | Specification |
| CAS Number | 68549-22-4 |
| IUPAC Name | 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile |
| Synonyms | 6-Methoxy-1-indancarbonitrile; 1-Cyano-6-methoxyindane |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 58–62 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Key Functional Groups | Nitrile (C≡N), Methoxy ether (Ar-OMe), Indane core |
Part 2: Synthetic Methodologies
The synthesis of CAS 68549-22-4 is primarily achieved through the functionalization of 6-methoxy-1-indanone . Two dominant pathways exist: the Van Leusen Reductive Nitrilation (preferred for efficiency) and the Classical Substitution Sequence (preferred for cost-effective scaling).
Workflow Visualization
The following diagram outlines the two primary synthetic routes and key downstream transformations.
Figure 1: Comparative synthetic pathways for 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile.
Protocol A: Van Leusen Reductive Nitrilation (Primary Route)
This method utilizes Tosylmethyl Isocyanide (TosMIC) to convert the ketone directly to the nitrile with a one-carbon extension in a single step.[2] It is favored for its high atom economy and avoidance of halogenated intermediates.
Mechanism: The reaction proceeds via the formation of a tosyl-substituted oxazoline intermediate, which undergoes base-induced fragmentation to yield the nitrile.
Step-by-Step Protocol:
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Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve 6-methoxy-1-indanone (1.0 eq) and TosMIC (1.1 eq) in anhydrous 1,2-dimethoxyethane (DME).
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Cooling: Cool the solution to 0°C using an ice/salt bath.
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Base Addition: Slowly add Potassium tert-butoxide (t-BuOK) (2.2 eq) dissolved in tert-butanol/DME over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C to prevent polymerization of TosMIC.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]
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Quench: Quench with saturated NH₄Cl solution.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Criteria:
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IR: Disappearance of Ketone C=O (1710 cm⁻¹) and appearance of Nitrile C≡N (~2240 cm⁻¹).
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Yield: Typical yields range from 75–85%.
Protocol B: Classical Reduction-Cyanation (Scale-Up Route)
For large-scale manufacturing where TosMIC costs are prohibitive, a three-step sequence is employed.
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Reduction: Treat 6-methoxy-1-indanone with Sodium Borohydride (NaBH₄) in Methanol to yield 6-methoxy-1-indanol .
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Check: Disappearance of ketone peak in HPLC.
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Chlorination: React the alcohol with Thionyl Chloride (SOCl₂) in DCM to form 1-chloro-6-methoxyindane .
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Note: The chloride is unstable; proceed immediately to the next step.
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-
Cyanation: Treat the crude chloride with Sodium Cyanide (NaCN) or TMSCN in DMSO at 60°C.
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Safety: Requires strict cyanide handling protocols (bleach scrubbers).
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Part 3: Mechanistic Analysis & Impurity Profiling
Understanding the mechanism is crucial for troubleshooting low yields. The Van Leusen reaction involves a specific sequence of nucleophilic attack and elimination.
Figure 2: Mechanistic flow of the Van Leusen reaction.
Common Impurities:
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Dimerized TosMIC: Occurs if base concentration is too high locally during addition.
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Hydrolysis Product: 6-methoxy-1-indancarboxamide (formed if water is present during workup/reaction).
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Starting Material: Incomplete conversion due to "wet" reagents quenching the TosMIC anion.
Part 4: Analytical Characterization
To ensure the integrity of CAS 68549-22-4 for drug development, the following analytical standards must be met.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.[3]
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Gradient: 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Nitrile).
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Retention Time: Nitrile typically elutes later than Indanone due to loss of polar carbonyl.
NMR Interpretation (¹H, 300 MHz, CDCl₃)
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δ 3.80 (s, 3H): Methoxy group (-OCH₃).
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δ 4.05 (t, 1H): Methine proton at C1 (alpha to nitrile). Diagnostic peak.
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δ 2.8-3.1 (m, 2H): Benzylic protons at C3.
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δ 2.2-2.5 (m, 2H): Methylene protons at C2.
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δ 6.7-7.2 (m, 3H): Aromatic protons.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
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Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
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Skin/Eye Irritation: Causes serious eye irritation (H319).[5]
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Cyanide Precursor: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN.
Handling Protocols:
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Engineering Controls: Always handle in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Waste Disposal: Segregate as organic hazardous waste. Do not mix with strong acids or oxidizers.
References
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Oldenziel, O. H., & Van Leusen, A. M. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry, 42(19), 3114–3118. Link
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Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. (Contextual grounding for indane scaffolds in melatonergics). Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 68549-22-4. PubChem.[5][6] Link
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BenchChem. (2025).[4] Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.Link
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H12O2 | CID 231178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid (C11H10O4) [pubchemlite.lcsb.uni.lu]
